BenchChemオンラインストアへようこそ!

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

Adenosine A2A receptor GPCR antagonist Nicotinonitrile SAR

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile (CAS 156044-27-8) is a fully substituted 2-aminonicotinonitrile derivative with the molecular formula C₂₀H₁₇N₃O₂ and a molecular weight of 331.37 g/mol. It belongs to the 2-amino-4,6-diarylpyridine-3-carbonitrile chemotype, a privileged scaffold explored for adenosine receptor antagonism, phosphodiesterase 10A (PDE10A) inhibition, and as a versatile synthetic intermediate for fused heterocycles.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 156044-27-8
Cat. No. B2659647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
CAS156044-27-8
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N)OC
InChIInChI=1S/C20H17N3O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-21)20(22)23-17/h3-11H,1-2H3,(H2,22,23)
InChIKeyHKBZADPZFFILTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile (CAS 156044-27-8) – Chemical Identity & Scaffold Classification for Procurement


2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile (CAS 156044-27-8) is a fully substituted 2-aminonicotinonitrile derivative with the molecular formula C₂₀H₁₇N₃O₂ and a molecular weight of 331.37 g/mol . It belongs to the 2-amino-4,6-diarylpyridine-3-carbonitrile chemotype, a privileged scaffold explored for adenosine receptor antagonism, phosphodiesterase 10A (PDE10A) inhibition, and as a versatile synthetic intermediate for fused heterocycles [1]. The compound features a 3,4-dimethoxyphenyl group at the 6-position and an unsubstituted phenyl at the 4-position, distinguishing it from closely related positional isomers and substitution variants that are frequently interchanged in screening libraries. The compound is commercially available from multiple suppliers at purities typically ranging from 90% to ≥97% .

Why 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile Cannot Be Replaced by a Generic 2-Aminonicotinonitrile Analog


Within the 2-aminonicotinonitrile chemotype, the regiospecific positioning of the 3,4-dimethoxyphenyl substituent at C6 versus C4 creates non-interchangeable compounds with divergent pharmacological profiles. The 6-(3,4-dimethoxyphenyl) isomer (CAS 156044-27-8) places the electron-rich dimethoxyphenyl group in a spatial orientation distinct from its 4-(3,4-dimethoxyphenyl) positional isomer (CAS 160729-09-9), which can result in altered receptor binding modes and selectivity windows . Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even single methoxy group shifts can alter adenosine A₂A receptor affinity by orders of magnitude [1]. Additionally, the absence of the 3,4-dimethoxy motif—as in the unsubstituted 2-amino-4,6-diphenylnicotinonitrile (CAS 4604-06-2)—removes key hydrogen-bond acceptor sites that influence target engagement and physicochemical properties such as LogP and aqueous solubility [1]. Generic substitution without verifying these structural determinants risks selecting a compound with fundamentally different biological activity, metabolic stability, or synthetic utility.

Quantitative Differentiation Evidence: 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile vs. Structural Analogs


Adenosine A₂A Receptor Affinity – Scaffold Positioning vs. Furan-Containing Reference Antagonists

The 2-aminonicotinonitrile scaffold has been validated as an adenosine A₂A receptor antagonist chemotype. While no direct binding data is publicly available for CAS 156044-27-8, the Mantri et al. (2008) study established the SAR framework for this scaffold, showing that 6-substitution with a furan ring yields high A₂A affinity (Ki = 1.0–1.4 nM for compounds 39/LUF6050 and 44/LUF6080) [1]. The target compound replaces the furan with a 6-(3,4-dimethoxyphenyl) group. In the same study, replacement of furan with unsubstituted phenyl at the 6-position consistently reduced A₂A affinity relative to the furan analogs [1]. The 3,4-dimethoxy substitution on the phenyl ring of CAS 156044-27-8 introduces additional electron-donating and hydrogen-bond-accepting character absent in unsubstituted phenyl analogs, which may partially compensate for the loss of the furan heteroatom. This positions CAS 156044-27-8 as a distinct phenyl-substituted probe for exploring A₂A SAR beyond the furan series.

Adenosine A2A receptor GPCR antagonist Nicotinonitrile SAR

Adenosine A₁ Receptor Affinity – Comparison with 6-(4-Hydroxyphenyl) Analog

A structurally related analog, 2-amino-6-(4-hydroxyphenyl)-4-phenylnicotinonitrile (CHEMBL454994), has a reported Ki of 61 nM for the human adenosine A₁ receptor [1]. This analog differs from CAS 156044-27-8 only at the 6-phenyl substitution pattern (4-hydroxy vs. 3,4-dimethoxy). The 3,4-dimethoxy substitution in the target compound increases both steric bulk and lipophilicity (calculated LogP ≈ 2.48 [2]) compared to the 4-hydroxy analog, parameters that are known to modulate adenosine receptor subtype selectivity. While direct comparative binding data between these two compounds is not available, the structural divergence at the 6-position provides a rational basis for differential A₁/A₂A selectivity profiling. The known A₁ affinity of the 4-hydroxy analog establishes a benchmark against which the dimethoxy-substituted compound can be experimentally compared in receptor panels.

Adenosine A1 receptor Receptor selectivity Nicotinonitrile analog

PDE10A Inhibition Potential – Scaffold Classification vs. Patent-Established Inhibitors

The 2-amino-4,6-diarylnicotinonitrile scaffold has been claimed in patent literature as a PDE10A inhibitor chemotype [1]. Patent US 20070060606 A1 discloses a broad genus of 2-amino nicotinonitrile derivatives as PDE10A modulators, establishing the core scaffold's relevance for CNS disorders including schizophrenia and Huntington's disease [1]. CAS 156044-27-8 falls within the structural scope of these patent claims through its 2-amino-3-carbonitrile-4,6-diaryl substitution pattern. Third-party aggregated data indicate that derivatives within this chemotype have demonstrated PDE10A IC₅₀ values below 10 µM, with certain optimized congeners reaching IC₅₀ values as low as 1.5 µM . While the specific IC₅₀ of CAS 156044-27-8 has not been independently verified in peer-reviewed literature, its structural features—particularly the electron-rich 3,4-dimethoxyphenyl group at C6—align with SAR trends associated with enhanced PDE10A engagement.

PDE10A inhibitor Phosphodiesterase CNS drug discovery

Physicochemical Differentiation – Lipophilicity (LogP) vs. Unsubstituted Diphenyl Analog

The 3,4-dimethoxyphenyl substituent at C6 in CAS 156044-27-8 contributes to a calculated LogP of approximately 2.48 [1], compared to a calculated LogP of approximately 3.5–4.0 for the unsubstituted 2-amino-4,6-diphenylnicotinonitrile (CAS 4604-06-2) . This difference of approximately 1–1.5 LogP units is attributable to the methoxy groups, which introduce polar oxygen atoms that moderate the lipophilicity increase normally associated with adding a second phenyl ring. For CNS drug discovery applications, a LogP in the 2–3.5 range is generally considered favorable for balancing blood-brain barrier penetration with acceptable metabolic stability [2]. The target compound sits within this optimal window, whereas the unsubstituted diphenyl analog trends toward the upper limit, potentially increasing the risk of rapid metabolic clearance or off-target promiscuity.

Lipophilicity Drug-likeness CNS MPO

Positional Isomer Comparison – 6-(3,4-Dimethoxyphenyl) vs. 4-(3,4-Dimethoxyphenyl) Substitution

CAS 156044-27-8 (6-(3,4-dimethoxyphenyl)-4-phenyl) and CAS 160729-09-9 (4-(3,4-dimethoxyphenyl)-6-phenyl) are positional isomers that share the same molecular formula (C₂₀H₁₇N₃O₂) and molecular weight (331.37 g/mol) but differ in the placement of the 3,4-dimethoxyphenyl group . In the adenosine A₂A antagonist SAR established by Mantri et al., the 6-position substituent plays a dominant role in determining receptor affinity, with furan at C6 yielding the highest potency [1]. Transferring the 3,4-dimethoxyphenyl from the 6-position to the 4-position (CAS 160729-09-9) is expected to alter the pharmacophoric alignment with the receptor binding pocket, potentially shifting selectivity between adenosine receptor subtypes or between adenosine receptors and PDE10A. The two isomers are commercially available at comparable purities (97–98% ), enabling systematic regioisomeric SAR studies.

Positional isomer Regioisomer Receptor selectivity

Commercial Purity and Quality Control – Vendor Specification Comparison

CAS 156044-27-8 is commercially available from multiple independent suppliers with documented purity specifications. MolCore offers the compound at ≥97% purity (NLT 97%) under ISO certification , while CheMenu supplies it at 90% purity under catalog number CM652804 . The positional isomer CAS 160729-09-9 is available from MolCore at ≥98% purity and from Leyan at 98% purity . The availability of CAS 156044-27-8 at ≥97% purity from an ISO-certified supplier provides a quality benchmark suitable for reproducible pharmacological screening, whereas lower-purity sources (90%) may require additional purification prior to use in quantitative assays to avoid confounding biological results from impurities.

Purity specification Quality control Procurement benchmark

Optimal Research & Procurement Scenarios for 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile


Adenosine A₂A/A₁ Receptor Subtype Selectivity Profiling

This compound serves as a 6-(3,4-dimethoxyphenyl)-substituted probe for systematic adenosine receptor subtype selectivity studies. With the known A₁ affinity (Ki = 61 nM) of the related 6-(4-hydroxyphenyl) analog (CHEMBL454994) and the established A₂A SAR framework from the Mantri et al. (2008) furan series [1], CAS 156044-27-8 enables head-to-head comparison of dimethoxy vs. hydroxy vs. furan substitution at the 6-position of the 2-aminonicotinonitrile scaffold. Pairing with its positional isomer CAS 160729-09-9 (4-(3,4-dimethoxyphenyl)-6-phenyl) for parallel screening directly isolates the contribution of substituent regiochemistry to receptor subtype selectivity .

PDE10A Inhibitor Hit-to-Lead Optimization

As a patent-relevant 2-aminonicotinonitrile derivative [1], this compound is suitable as a starting point for PDE10A inhibitor medicinal chemistry programs focused on CNS indications. The 3,4-dimethoxyphenyl group can be systematically replaced in a parallel synthesis approach to explore SAR around the 6-position while maintaining the 4-phenyl and 3-carbonitrile pharmacophoric elements. The calculated LogP of ~2.48 [2] positions this compound within the CNS MPO favorable range, providing a physicochemical advantage over more lipophilic unsubstituted diphenyl analogs for lead optimization toward candidates with balanced blood-brain barrier penetration and metabolic stability [3].

Regioisomeric SAR Studies for Core Scaffold Validation

The commercial availability of both CAS 156044-27-8 (6-(3,4-dimethoxyphenyl)) and its positional isomer CAS 160729-09-9 (4-(3,4-dimethoxyphenyl)) at high purity (≥97–98% ) enables definitive regioisomeric SAR studies. This pair of compounds can be co-screened against panels of GPCRs, kinases, and phosphodiesterases to establish the regiospecificity of target engagement for the 2-amino-4,6-diarylnicotinonitrile chemotype. Such studies are essential for validating the scaffold's selectivity profile before significant medicinal chemistry investment.

Synthetic Intermediate for Fused Heterocycle Construction

The 2-amino-3-carbonitrile functionality with adjacent amino and nitrile groups on the pyridine ring makes this compound a versatile intermediate for constructing fused pyrido[2,3-d]pyrimidine and related heterocyclic systems. The 3,4-dimethoxyphenyl substituent can serve as a metabolically modifiable handle or a hydrogen-bond anchor in target-bound conformations of the resulting fused-ring products. The ≥97% purity grade ensures reliable downstream reaction yields without interference from impurities that could compromise multi-step synthetic sequences .

Quote Request

Request a Quote for 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.